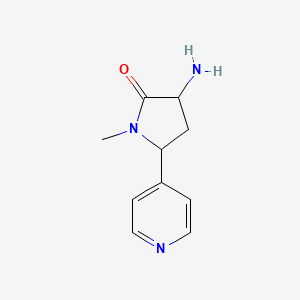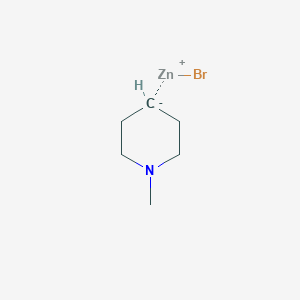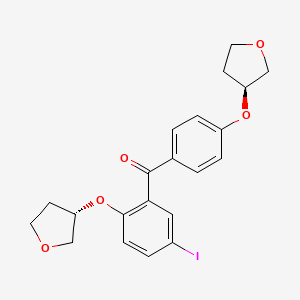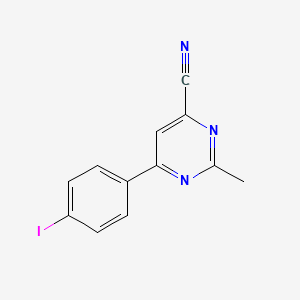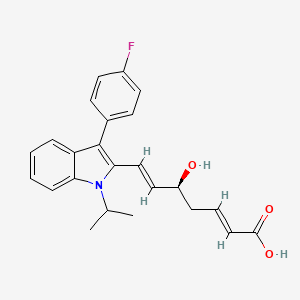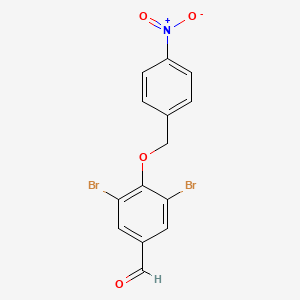
3,5-Dibromo-4-(4-nitro-benzyloxy)-benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of two bromine atoms, a nitrobenzyl group, and an aldehyde functional group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps. One common method includes the bromination of 4-hydroxybenzaldehyde to introduce bromine atoms at the 3 and 5 positions. This is followed by the reaction with 4-nitrobenzyl bromide to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,5-dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
化学反応の分析
Types of Reactions
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(4-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and aldehyde functional group allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Similar in structure but contains a sulfonic acid group instead of an aldehyde.
4,5-Dimethoxy-2-nitrobenzyl bromide: Contains a methoxy group and is used in similar synthetic applications.
Uniqueness
3,5-Dibromo-4-[(4-nitrobenzyl)oxy]benzaldehyde is unique due to the combination of bromine atoms, nitrobenzyl group, and aldehyde functional group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C14H9Br2NO4 |
|---|---|
分子量 |
415.03 g/mol |
IUPAC名 |
3,5-dibromo-4-[(4-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-1-3-11(4-2-9)17(19)20/h1-7H,8H2 |
InChIキー |
DWTHAYISURWNDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


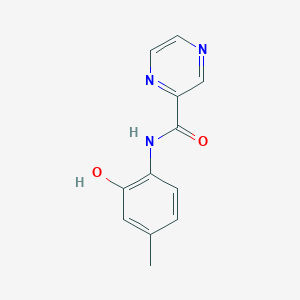
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
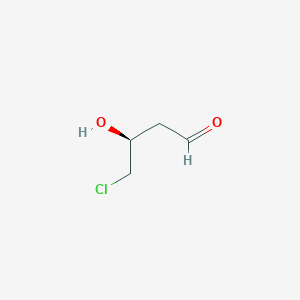


![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
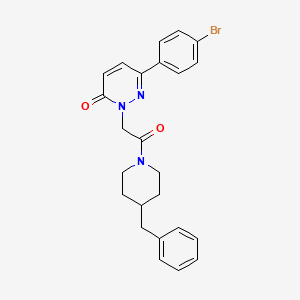
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)

